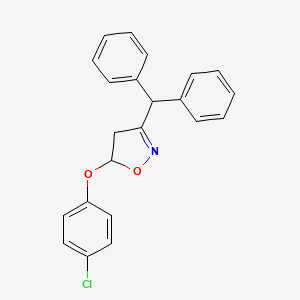

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole

Description

Properties

CAS No. |

89249-64-9 |

|---|---|

Molecular Formula |

C22H18ClNO2 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

3-benzhydryl-5-(4-chlorophenoxy)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C22H18ClNO2/c23-18-11-13-19(14-12-18)25-21-15-20(24-26-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2 |

InChI Key |

OYHIWURFRHHWEV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting with the preparation of the benzhydryl and chlorophenoxy precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the dihydroisoxazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles under suitable conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparisons

Q & A

Q. What are the established synthetic routes for 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole, and how can reaction yields be optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For example, analogous dihydroisoxazoles are prepared by reacting substituted benzonitrile oxides with vinylpyridine or styrene derivatives under reflux conditions, often using chloramine-T or acid catalysts to improve regioselectivity and yield (46–73%) . Key parameters include solvent choice (DMSO or ethanol), reaction time (12–18 hours), and purification via recrystallization (water-ethanol mixtures). Optimization may involve adjusting stoichiometry, temperature, or catalyst loading to suppress side reactions like aromatization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Diagnostic signals include doublets for H4 and H5 protons (δ ~3.1–3.4 ppm, J = 17–20 Hz) due to geminal coupling in the dihydroisoxazole ring .

- FTIR : The N-O stretch appears near 950–980 cm⁻¹, while aromatic C-H and C-Cl bonds are observed at 3100–3000 cm⁻¹ and 750–700 cm⁻¹, respectively .

- Mass spectrometry : Molecular ion peaks confirm the molecular weight, while fragmentation patterns validate substituent positions .

Advanced Research Questions

Q. How can structural conformation influence the biological activity of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole?

X-ray crystallography of analogous compounds reveals that non-planar conformations (e.g., torsion angles of 17–59° between the dihydroisoxazole ring and aromatic substituents) enhance steric interactions with target proteins like NF-κB or MAPK. Computational modeling (DFT or molecular docking) can predict how benzhydryl and 4-chlorophenoxy groups modulate binding affinity . Deviations in carbonyl group coplanarity (up to 0.48 Å) may also affect solubility and membrane permeability .

Q. What experimental strategies resolve contradictions in anti-inflammatory activity data across studies?

Discrepancies in IC₅₀ values or cytokine suppression may arise from differences in:

- Cell models : Primary macrophages (e.g., RAW 264.7) vs. immortalized lines .

- Assay conditions : MTT (mitochondrial activity) vs. LDH (membrane integrity) cytotoxicity tests .

- Dosage ranges : Sub-cytotoxic concentrations (e.g., 1–10 µM) are critical to avoid false positives . Standardized protocols (e.g., LPS-induced TNF-α suppression in murine models) and dose-response meta-analysis are recommended .

Q. How does the compound modulate NF-κB and MAPK signaling pathways?

Mechanistic studies using Western blotting and luciferase reporter assays show that dihydroisoxazole derivatives inhibit IκBα phosphorylation (blocking NF-κB nuclear translocation) and reduce ERK1/2 and JNK phosphorylation in macrophages. Co-immunoprecipitation experiments further reveal direct interaction with IKKβ, a kinase central to NF-κB activation .

Methodological Recommendations

- Synthesis : Prioritize chloramine-T as a catalyst for regioselective cycloaddition .

- Characterization : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities .

- Biological Assays : Use primary cells and orthogonal assays (e.g., ELISA for cytokines) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.